

# 1-(1-Methylcyclohexyl)ethanone CAS number 2890-62-2

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-(1-Methylcyclohexyl)ethanone

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An In-depth Technical Guide to **1-(1-Methylcyclohexyl)ethanone** (CAS: 2890-62-2)

## Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **1-(1-methylcyclohexyl)ethanone**, a versatile ketone that serves as a valuable intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, spectroscopic signature, reactivity, and handling protocols, grounding all information in established scientific principles and authoritative sources.

## Introduction and Strategic Importance

**1-(1-Methylcyclohexyl)ethanone**, also known as 1-acetyl-1-methylcyclohexane, is a ketone characterized by a carbonyl group attached to a cyclohexane ring which is substituted at the same carbon by a methyl group.<sup>[1][2]</sup> Its unique structure, combining a cyclic alkane with a ketone functional group, makes it a pivotal building block for constructing more complex molecular architectures.<sup>[3]</sup> The reactivity of the carbonyl group allows for a wide array of chemical transformations, including nucleophilic additions, reductions, and oxidations, establishing its role as a key starting material in various synthetic pathways.<sup>[1][3]</sup> Its applications are found in the synthesis of fine chemicals, fragrances, and as a potential intermediate in the development of pharmacologically active compounds.<sup>[1][4]</sup>

Caption: Chemical structure of **1-(1-Methylcyclohexyl)ethanone**.

## Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. The data below has been consolidated from various chemical databases and suppliers.

**Table 1: Physicochemical Properties**

Property	Value	Source(s)
CAS Number	2890-62-2	[2][4][5]
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O	[2][4][6]
Molecular Weight	140.22 g/mol	[1][2][4]
Boiling Point	~186.5 °C	[4][7]
Melting Point	~65 °C	[4]
Density	~0.95 g/cm <sup>3</sup>	[4]
Flash Point	~70.5 °C	[4]
Refractive Index	~1.4543	[7]
SMILES	CC(=O)C1(C)CCCCC1	[2][4][5]
InChIKey	UBMBCDFRVPGSSQ-UHFFFAOYSA-N	[2][6]

## Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. The expected spectral characteristics are outlined below.

**Table 2: Key Spectroscopic Data**

Technique	Expected Characteristics
<sup>1</sup> H NMR	Signals corresponding to the acetyl methyl protons (singlet, ~2.1 ppm), the quaternary methyl protons (singlet), and complex multiplets for the cyclohexyl methylene protons.
<sup>13</sup> C NMR	A signal for the carbonyl carbon (>200 ppm), a quaternary carbon signal, signals for the acetyl and ring methyl carbons, and multiple signals for the cyclohexyl methylene carbons.
IR Spectroscopy	A strong, sharp absorption band for the C=O stretch of the ketone, typically in the range of 1705-1725 cm <sup>-1</sup> . C-H stretching bands just below 3000 cm <sup>-1</sup> .
Mass Spec (EI)	A molecular ion peak (M <sup>+</sup> ) at m/z = 140. Key fragmentation patterns would likely include the loss of an acetyl group ([M-43] <sup>+</sup> ) and a methyl group ([M-15] <sup>+</sup> ).

## Synthesis Methodologies: A Field-Proven Approach

The most direct and widely employed method for synthesizing ketones of this type is the Friedel-Crafts acylation.[1][3] This reaction, traditionally used for aromatic systems, can be adapted for electron-rich alkenes like 1-methylcyclohexene.[8][9]

## Core Synthesis Pathway: Friedel-Crafts Acylation of 1-Methylcyclohexene

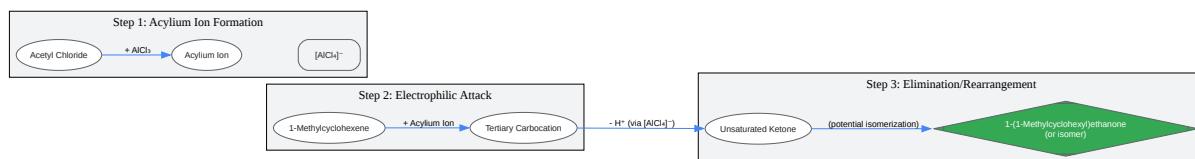
The reaction involves treating 1-methylcyclohexene with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl<sub>3</sub>).[8][10]

Causality of Experimental Design:

- Lewis Acid Catalyst (AlCl<sub>3</sub>): The catalyst is crucial as it coordinates with the acetyl chloride to form a highly electrophilic acylium ion (CH<sub>3</sub>CO<sup>+</sup>).[11][12] This electrophile is potent enough

to be attacked by the  $\pi$ -electrons of the alkene's double bond.

- Starting Material (1-Methylcyclohexene): The trisubstituted double bond of 1-methylcyclohexene provides a nucleophilic center for the electrophilic attack. The reaction proceeds via the formation of a stable tertiary carbocation intermediate.
- Aprotic Solvent: A non-reactive, aprotic solvent like dichloromethane is typically used to dissolve the reactants without interfering with the highly reactive intermediates.



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Caption: Mechanism of Friedel-Crafts acylation on 1-methylcyclohexene.

## Experimental Protocol: Synthesis of 1-(1-Methylcyclohexyl)ethanone

Disclaimer: This protocol is for informational purposes and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety measures.

Materials:

- 1-Methylcyclohexene
- Acetyl chloride ( $\text{CH}_3\text{COCl}$ )
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )

- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), dilute (e.g., 1 M)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated sodium chloride ( $\text{NaCl}$ ) solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

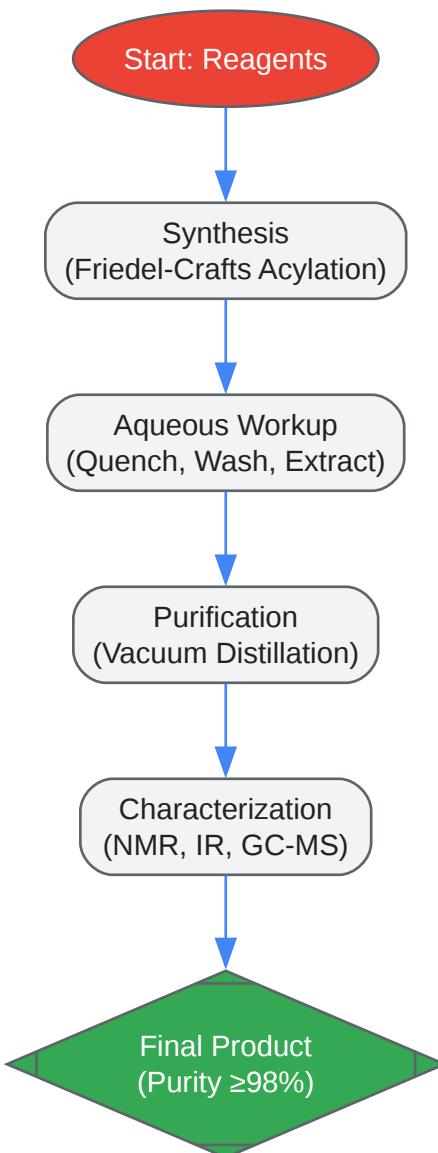
- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous  $\text{AlCl}_3$  (1.1 equivalents) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
- Reagent Addition: Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension. Following this, add 1-methylcyclohexene (1.0 equivalent) dissolved in a small amount of anhydrous DCM via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
- Reaction: Allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully quench the reaction by pouring the mixture over crushed ice containing a small amount of concentrated HCl. This hydrolyzes the aluminum complexes.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated  $\text{NaHCO}_3$  solution, and finally with brine. The bicarbonate wash neutralizes any remaining acid.
- Drying and Concentration: Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent using a rotary evaporator.

- Purification: The crude product can be purified by vacuum distillation to yield the final product.

## Chemical Reactivity and Synthetic Applications

**1-(1-Methylcyclohexyl)ethanone** is a versatile intermediate primarily due to the reactivity of its ketone group.[3]

- Reduction: The carbonyl can be reduced to a secondary alcohol, 1-(1-methylcyclohexyl)ethanol, using reducing agents like sodium borohydride ( $\text{NaBH}_4$ ) or lithium aluminum hydride ( $\text{LiAlH}_4$ ).[1]
- Oxidation: Under strong oxidizing conditions, the compound can be cleaved to form carboxylic acids.[1]
- Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.[1][3]
- Industrial Uses: It serves as an intermediate in the production of fatty acid esters and carbinols.[4] Its properties also lend it to potential use in the fragrance and flavor industries. [1]
- Biological Research: The compound and its derivatives can be used in studies related to enzyme-catalyzed reactions and metabolic pathways.[1]



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Caption: General experimental workflow from synthesis to characterization.

## Safety, Handling, and Storage

Proper handling of **1-(1-methylcyclohexyl)ethanone** is essential for laboratory safety.

GHS Classification:

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).<sup>[2][4]</sup> Some sources also list H227 (Combustible

liquid).[2]

- Pictogram: GHS07 (Exclamation Mark).[4]
- Signal Word: Warning.[7]

Precautions for Safe Handling:

- Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[13][14]
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[13][14]
- Handling: Avoid contact with skin, eyes, and clothing.[13] Keep away from heat, sparks, and open flames.[14]

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][15]  
Recommended storage temperature is often between 2°C and 8°C.[4][5]

## Conclusion

**1-(1-Methylcyclohexyl)ethanone** (CAS: 2890-62-2) is a synthetically important ketone with a well-defined profile. Its straightforward synthesis via Friedel-Crafts acylation, coupled with the versatile reactivity of its carbonyl group, secures its position as a valuable intermediate for both academic research and industrial applications. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization in the laboratory.

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- To cite this document: BenchChem. [1-(1-Methylcyclohexyl)ethanone CAS number 2890-62-2]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1595987#1-1-methylcyclohexyl-ethanone-cas-number-2890-62-2]

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